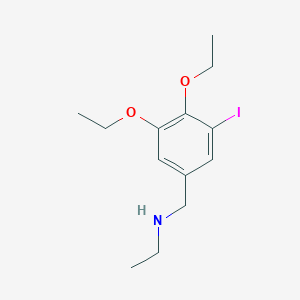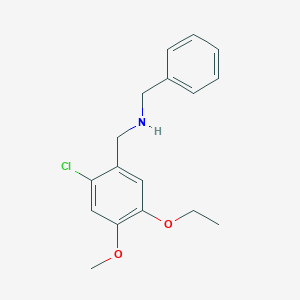![molecular formula C17H17Cl2NO2 B283413 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine](/img/structure/B283413.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different types of experiments.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of certain biochemical pathways, which ultimately leads to the death of cancer cells or the destruction of pests and weeds.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in lab experiments include its unique chemical properties, which make it suitable for use in various types of experiments. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety measures when handling it.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in scientific research. One possible direction is the development of new drugs for the treatment of cancer and other diseases. Another possible direction is the development of new pesticides and herbicides that are more effective and less harmful to the environment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with 3-chloro-5-methoxyphenol to form 4-chloro-3-(3-chloro-5-methoxyphenyl)benzyl chloride. The second step involves the reaction of allyl alcohol with the above compound in the presence of a base to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-(4-chlorophenyl)methanamine. The final step involves the reduction of the above compound using a reducing agent to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been used in various scientific research applications. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new pesticides and herbicides.
Eigenschaften
Molekularformel |
C17H17Cl2NO2 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
4-chloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-8-22-17-15(19)9-12(10-16(17)21-2)11-20-14-6-4-13(18)5-7-14/h3-7,9-10,20H,1,8,11H2,2H3 |
InChI-Schlüssel |
OVLUUQVQKMFZMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)

![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)


